2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate
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Overview
Description
The compound contains several key functional groups, including a benzimidazole, a piperidine, and a thiazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological applications . Piperidines are often used as building blocks in the synthesis of organic compounds, including pharmaceuticals . Thiazoles are aromatic sulfur and nitrogen-containing rings that are also found in many biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzimidazole and thiazole rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms in the heterocyclic rings could potentially allow for hydrogen bonding .Scientific Research Applications
Metabolism and Disposition:
Metabolism of Orexin Receptor Antagonist : A study focused on the metabolism and disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist. The compound was extensively metabolized with the principal route being oxidation of the benzofuran ring. The study provided insights into the elimination and metabolic pathways of such compounds, which could be relevant for understanding the metabolism of related chemical structures (Renzulli et al., 2011).
Identification of Condensation Reaction Products : A study identified 4-methylspinaceamine in fermented foods and investigated its metabolites in human urine. This research contributes to understanding the metabolic pathways and presence in dietary sources of compounds related to imidazole structures (Ohya, 2006).
Pharmacokinetics and Effects:
Investigation of Novel Diuretic : A study on the novel diuretic etozolin highlighted its effects on renal elimination of water and solutes in subjects with normal renal function. Research like this provides valuable information on the pharmacokinetics and physiological impacts of similar chemical entities (Scheitza, 1977).
Dipeptidyl Peptidase-IV Inhibitor Study : E3024, a Dipeptidyl Peptidase-IV inhibitor, was investigated for its safety, tolerability, pharmacokinetics, and pharmacodynamics. The study is pertinent in understanding the interaction and effects of compounds with complex structures on biological enzymes and receptors (Takeuchi et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS.C2H2O4/c24-17(21-18-19-7-10-25-18)12-22-8-5-14(6-9-22)11-23-13-20-15-3-1-2-4-16(15)23;3-1(4)2(5)6/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,19,21,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVYIEVJBRYZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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